molecular formula C25H27N7O2 B10769120 (E)-4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide

(E)-4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide

Cat. No.: B10769120
M. Wt: 457.5 g/mol
InChI Key: XGICKGXGLUYWDW-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

XMD16-144 is a small molecule inhibitor known for its ability to target multiple kinases. It has been studied extensively for its potential therapeutic applications, particularly in cancer research. The compound has a molecular mass of 457.22 and is identified by its unique chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XMD16-144 involves several steps, starting with the preparation of intermediate compounds. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .

Industrial Production Methods

Industrial production of XMD16-144 follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize efficiency and minimize costs. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

XMD16-144 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

XMD16-144 has a wide range of scientific research applications, including:

Mechanism of Action

XMD16-144 exerts its effects by inhibiting multiple kinases, including ABL1, AURKA, AURKB, CSF1R, MAP3K2, MAP3K3, MAPK7, PIK3CG, PLK4, STK3, TAOK2, and TAOK3. The compound binds to the active site of these kinases, preventing their phosphorylation activity and subsequent signal transduction. This inhibition disrupts cellular processes such as proliferation, survival, and migration, making it a valuable tool in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

XMD16-144 is unique in its ability to target a broad spectrum of kinases with high specificity. This makes it a versatile tool in both basic and applied research, providing insights into kinase signaling pathways and potential therapeutic targets .

Properties

Molecular Formula

C25H27N7O2

Molecular Weight

457.5 g/mol

IUPAC Name

(E)-4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide

InChI

InChI=1S/C25H27N7O2/c1-30(2)14-8-13-22(33)27-17-9-7-10-18(15-17)28-25-26-16-21-23(29-25)31(3)20-12-6-5-11-19(20)24(34)32(21)4/h5-13,15-16H,14H2,1-4H3,(H,27,33)(H,26,28,29)/b13-8+

InChI Key

XGICKGXGLUYWDW-MDWZMJQESA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CC(=CC=C4)NC(=O)/C=C/CN(C)C)C

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CC(=CC=C4)NC(=O)C=CCN(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.